

Application Note & Protocol: Sonogashira Coupling with 3-Fluoropropyne

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Compound of Interest

Compound Name: Propyne, 3-fluoro-

Cat. No.: B3031374

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This document provides a detailed experimental protocol for the Sonogashira cross-coupling reaction utilizing the gaseous alkyne, 3-fluoropropyne. This protocol is designed to be a robust starting point for the synthesis of novel fluorinated alkynyl compounds, which are of significant interest in medicinal chemistry and materials science.

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.^{[1][2][3]} This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.^{[1][2][3]} The introduction of fluorine-containing moieties into organic molecules can significantly modulate their biological activity, metabolic stability, and physicochemical properties. 3-Fluoropropyne is a valuable building block for introducing the fluoromethylalkynyl group, but its gaseous nature presents unique challenges in handling and reaction setup.

This protocol adapts established low-temperature Sonogashira procedures for gaseous alkynes, such as propyne, to enable the safe and efficient use of 3-fluoropropyne.^{[4][5]} By carefully controlling the reaction temperature and employing a suitable experimental apparatus, high yields of the desired coupled products can be achieved.

Experimental Protocol

This protocol describes the Sonogashira coupling of a representative aryl halide, iodobenzene, with 3-fluoropropyne.

Materials:

- Iodobenzene (1.0 mmol, 204.0 mg)
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$) (0.03 mmol, 21.1 mg)
- Copper(I) iodide (CuI) (0.05 mmol, 9.5 mg)
- Triethylamine (Et_3N), anhydrous (3.0 mmol, 0.42 mL)
- Tetrahydrofuran (THF), anhydrous
- 3-Fluoropropyne (gas)
- Argon (or Nitrogen) gas
- Saturated aqueous ammonium chloride (NH_4Cl)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for chromatography

Equipment:

- Schlenk flask or a two-necked round-bottom flask equipped with a septum and a gas inlet
- Magnetic stirrer and stir bar
- Low-temperature cooling bath (e.g., dry ice/acetone, $-78\text{ }^\circ\text{C}$)

- Gas-tight syringe or mass flow controller for 3-fluoropropyne delivery
- Standard glassware for workup and purification
- Thin Layer Chromatography (TLC) plates and developing chamber
- Rotary evaporator

Procedure:

- Reaction Setup:
 - To a dry Schlenk flask under an inert atmosphere of argon, add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol) and copper(I) iodide (0.05 mmol).
 - Add anhydrous tetrahydrofuran (5 mL) and anhydrous triethylamine (3.0 mmol).
 - Stir the mixture at room temperature for 10 minutes.
 - Add iodobenzene (1.0 mmol) to the reaction mixture.
- Introduction of 3-Fluoropropyne:
 - Cool the reaction mixture to -78 °C using a dry ice/acetone bath.^{[4][5]}
 - Slowly bubble a known amount of 3-fluoropropyne gas (e.g., 1.2 mmol) through the cooled reaction mixture via a gas dispersion tube or add a pre-condensed solution of 3-fluoropropyne in THF. Alternatively, a gas-tight syringe can be used to introduce the gas.
 - After the addition is complete, seal the flask and allow the reaction to slowly warm to room temperature overnight with continuous stirring.
- Workup:
 - Quench the reaction by adding saturated aqueous ammonium chloride (10 mL).
 - Extract the mixture with ethyl acetate (3 x 15 mL).

- Combine the organic layers and wash with brine (20 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purification:
 - Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 1-fluoro-3-phenylpropyne.

Safety Precautions:

- 3-Fluoropropyne is a flammable gas and should be handled with extreme caution in a well-ventilated fume hood.
- All glassware should be oven-dried and the reaction should be conducted under an inert atmosphere to prevent side reactions.
- Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
- Due to the potential for pressure buildup, the reaction vessel should not be sealed completely if a continuous flow of gas is used. A balloon or a bubbler is recommended to maintain a positive pressure of the inert gas.

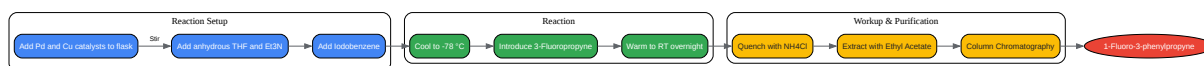
Data Presentation

The following table summarizes the key quantitative data for the described protocol.

| Parameter | Value |
|--|----------------------------|
| Reagents | |
| Iodobenzene | 1.0 mmol |
| 3-Fluoropropyne | 1.2 mmol |
| Pd(PPh ₃) ₂ Cl ₂ | 0.03 mmol (3 mol%) |
| CuI | 0.05 mmol (5 mol%) |
| Triethylamine | 3.0 mmol |
| Reaction Conditions | |
| Solvent | Anhydrous THF |
| Temperature | -78 °C to Room Temperature |
| Reaction Time | Overnight |

Mandatory Visualizations

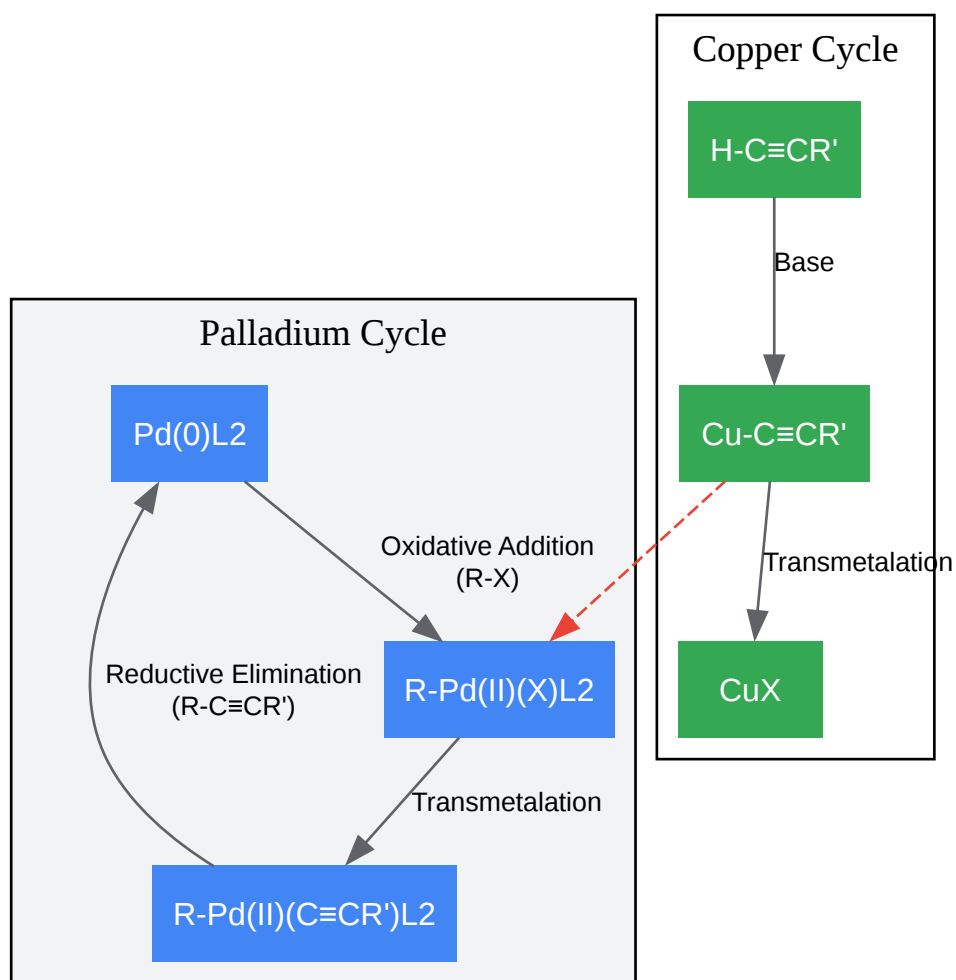
Experimental Workflow Diagram



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Caption: Workflow for the Sonogashira coupling of iodobenzene with 3-fluoropropyne.

Catalytic Cycle of Sonogashira Coupling



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Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.[1]

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